molecular formula C24H25N5O2 B3002906 4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899738-06-8

4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B3002906
CAS No.: 899738-06-8
M. Wt: 415.497
InChI Key: LHHCWUVTORTRAI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused heterocyclic core. Its structure features:

  • A 3,4-dimethylphenyl group at the 1-position of the pyrazolo ring, contributing steric bulk and lipophilicity.

Properties

IUPAC Name

4-tert-butyl-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-15-6-11-19(12-16(15)2)29-21-20(13-26-29)23(31)28(14-25-21)27-22(30)17-7-9-18(10-8-17)24(3,4)5/h6-14H,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHCWUVTORTRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential therapeutic applications, particularly in oncology due to its ability to inhibit key enzymes involved in cell proliferation.

Chemical Structure and Properties

The structure of the compound features a fused heterocyclic core with various substituents that enhance its biological activity. The tert-butyl group contributes to its hydrophobicity, while the pyrazolo[3,4-d]pyrimidine moiety is crucial for its interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2) , a critical regulator of the cell cycle. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is supported by molecular docking studies that demonstrate the compound's binding affinity to the active site of CDK2 .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

  • In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. For instance, it exhibited an IC50 value in the micromolar range against breast and lung cancer cells, indicating potent growth inhibition .
  • Mechanistic Insights : The inhibition of CDK2 leads to disrupted cell cycle progression, particularly affecting the G1/S transition. This results in increased apoptosis rates as evidenced by flow cytometry analyses and caspase activation assays .

Other Biological Activities

Beyond its anticancer effects, this compound may possess additional biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential activity against certain bacterial strains, although further research is needed to characterize this aspect fully .
  • Anti-inflammatory Effects : Some derivatives within the pyrazolo[3,4-d]pyrimidine class have demonstrated anti-inflammatory properties, which may extend to this compound as well .

Study 1: Inhibition of CDK2

A recent study evaluated the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives on CDK2 inhibition. The compound under discussion was among the most effective inhibitors identified, showing a significant reduction in kinase activity compared to controls .

Study 2: Cytotoxicity Profile

In another investigation involving multiple cancer cell lines, this compound was tested for cytotoxic effects. Results indicated an IC50 value of approximately 5 µM against MCF-7 (breast cancer) cells and 8 µM against A549 (lung cancer) cells .

Scientific Research Applications

Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its therapeutic properties, including:

  • Anticancer Activity : Research indicates that compounds containing this scaffold can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, studies have shown that derivatives can act as selective inhibitors of certain protein kinases associated with cancer progression .
  • Anti-inflammatory Properties : The compound has demonstrated the ability to modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases. This action is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Neuroscience

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as allosteric modulators of G-protein coupled receptors (GPCRs). These receptors play crucial roles in various central nervous system (CNS) disorders. The compound may enhance or inhibit receptor activity, providing a novel approach to drug development for conditions such as anxiety and depression .

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial survival .

Synthesis and Production

The synthesis of 4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves several key steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This step often requires specific reagents under controlled conditions to ensure the correct formation of the heterocyclic structure.
  • Functionalization : The introduction of the tert-butyl and benzamide groups is achieved through various organic reactions such as nucleophilic substitutions or coupling reactions.
  • Purification : After synthesis, purification techniques like recrystallization or chromatography are employed to isolate the desired product from by-products.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of cancer cell lines with IC50 values indicating significant potency.
Anti-inflammatory EffectsShowed reduction in cytokine levels in vitro and in vivo models of inflammation.
GPCR ModulationIdentified as a potential allosteric modulator with effects on receptor signaling pathways linked to CNS disorders.
Antimicrobial TestingExhibited activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs lie in the substituents at two positions:

Pyrazolo ring (1-position) : Determines steric bulk and electronic interactions.

Benzamide moiety : Influences solubility, hydrogen bonding, and target affinity.

Table 1: Structural and Physicochemical Comparison
Compound Name (Reference) Pyrazolo 1-Substituent Benzamide Substituent Molecular Weight Notable Features
Target Compound 3,4-dimethylphenyl 4-(tert-butyl) N/A High lipophilicity, moderate steric hindrance
4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)benzamide Phenyl 4-(tert-butyl) 387.4 Reduced steric bulk compared to dimethylphenyl; potentially lower target affinity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[...]benzamide tert-butyl 3-methyl N/A Increased steric hindrance; tert-butyl may enhance metabolic stability
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[...]-3,4-difluorobenzamide tert-butyl 3,4-difluoro 347.32 Fluorine atoms improve electronegativity and bioavailability
N-[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[...]-2-(trifluoromethyl)benzamide 3-chlorophenyl 2-(trifluoromethyl) N/A Electron-withdrawing groups enhance binding to polar targets
1-(4-fluoro-2-hydroxyphenyl)-pyrazolopyrimidine 4-fluoro-2-hydroxyphenyl N/A N/A Hydroxyl group enables hydrogen bonding; improved solubility

Key Findings from Analogs

Pyrazolo 1-Substituent Effects
  • 3,4-Dimethylphenyl (Target Compound) : Balances lipophilicity and moderate steric hindrance, likely favoring membrane permeability but reducing aqueous solubility .
  • tert-Butyl () : Extreme bulkiness may hinder target binding but improve metabolic stability due to resistance to oxidative enzymes .
  • 3-Chlorophenyl () : Chlorine’s electron-withdrawing nature could enhance interactions with positively charged residues in enzymatic pockets .
Benzamide Substituent Effects
  • 3,4-Difluoro () : Fluorine atoms improve bioavailability and metabolic stability via reduced CYP450-mediated oxidation .
  • 2-Trifluoromethyl () : Strong electron-withdrawing effects may boost binding affinity to kinases or proteases .

Q & A

Q. Critical factors affecting yield :

  • Temperature control : Higher temperatures (>80°C) improve cyclization efficiency but may lead to side reactions (e.g., over-oxidation).
  • Solvent polarity : Polar solvents (e.g., ethanol) enhance solubility of intermediates but can slow down aryl halide coupling .

Basic: How can researchers characterize the structural integrity of this compound?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

Technique Key Peaks/Parameters Application Example
IR Spectroscopy C=O (1670–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), NH (3200–3400 cm⁻¹)Confirms amide and pyrimidine ring formation .
¹H/¹³C NMR tert-butyl protons (1.3 ppm, singlet), pyrazolo-pyrimidine aromatic protons (7.5–8.5 ppm)Assigns regiochemistry and detects impurities .
Mass Spectrometry Molecular ion [M+H]⁺ matching theoretical mass (±2 ppm)Validates molecular formula and fragmentation patterns .
X-ray Crystallography SHELX refinement (R-factor <0.05)Resolves stereochemistry and confirms crystal packing .

Methodological tip : For ambiguous NOE signals, use 2D-COSY or HSQC to resolve overlapping peaks .

Advanced: How to resolve contradictions between in vitro activity and cellular toxicity data?

Answer:
Discrepancies often arise from off-target effects or metabolic instability. Strategies include:

  • Dose-response profiling : Compare IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to identify non-specific cytotoxicity thresholds .
  • Metabolite screening : Use LC-MS to detect oxidative metabolites (e.g., hydroxylation at tert-butyl group) that may contribute to toxicity .
  • Structural analogs : Replace the 3,4-dimethylphenyl group with electron-withdrawing substituents (e.g., fluorine) to improve metabolic stability while retaining target affinity .

Case study : Pyrazolo[3,4-d]pyrimidines with bulkier substituents showed reduced cytotoxicity in HEK cells (0.5–0.6% inhibition) while maintaining antiviral activity .

Advanced: How can computational modeling predict biological targets?

Answer:
Stepwise approach :

Pharmacophore mapping : Align the compound’s structure with known kinase or GPCR inhibitors (e.g., adenosine receptor antagonists) using Schrödinger’s Phase .

Molecular docking : Simulate binding to targets like MET or SRC kinases (PDB: 2H8H) to predict binding affinity (ΔG < -8 kcal/mol suggests high affinity) .

MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Validation : Cross-check predictions with experimental SAR data. For example, N-(4-imino) derivatives showed enhanced A3AR antagonism due to improved π-π stacking .

Advanced: What challenges arise in optimizing regioselectivity during N-arylations?

Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Steric hindrance : The tert-butyl group directs substitution to the less hindered N1 position of the pyrazolo-pyrimidine core .
  • Electronic effects : Electron-deficient aryl halides (e.g., 4-chlorophenyl) favor nucleophilic attack at the pyrimidine nitrogen over the pyrazole nitrogen .

Q. Mitigation strategies :

  • Catalytic systems : Use Pd(OAc)₂/Xantphos for selective Buchwald-Hartwig couplings (yield: 70–90%) .
  • Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups) to direct substitution .

Example : Reaction of 1-(3,4-dimethylphenyl)-4-oxo-pyrazolo[3,4-d]pyrimidine with 4-(tert-butyl)benzoyl chloride under anhydrous conditions achieved >85% regioselectivity for the N5 position .

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